molecular formula C13H10O4 B8456696 6-Methyl-4-oxo-4h-pyran-3-yl benzoate CAS No. 838-76-6

6-Methyl-4-oxo-4h-pyran-3-yl benzoate

Cat. No.: B8456696
CAS No.: 838-76-6
M. Wt: 230.22 g/mol
InChI Key: ALGKVLWIPWCWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-oxo-4h-pyran-3-yl benzoate is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

838-76-6

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(6-methyl-4-oxopyran-3-yl) benzoate

InChI

InChI=1S/C13H10O4/c1-9-7-11(14)12(8-16-9)17-13(15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

ALGKVLWIPWCWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CO1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Allomaltol (600 mg; 4.76 mmol) was weighed out into a round bottom flask (100 ml) containing a stir-bar. The contents were diluted with anhydrous THF (˜20 ml) and stirred (˜5 min) to afford a solution. Next, trimethyl amine (833 μl; 6.33 mmol; 1.33 equiv.) was added drop-wise and the contents stirred (˜5 min). Benzoyl chloride (517 μl; 627 mg; 4.46 mmol) was then added drop-wise, capped and stirred at room temperature. The reaction was monitored via silica gel TLC. Once complete, the reaction mixture was concentrated under reduced pressure and the contents purified by silica gel chromatography to afford 930 mg of light yellow crystalline product (4.04 mmol; 91% yield). This compound was found to have an EC50 of >1 mM. 1H NMR (DMSO-d6) δ 8.58 (s, 1H; 2-H); 8.09-8.07 (dd, 2H); 7.78-7.76 (t, 1H); 7.63-7.59 (t, 2H); 6.43 (s, 1H; 5-H); 2.34 (s, −3H; 6-CH3).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
833 μL
Type
reactant
Reaction Step Two
Quantity
517 μL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.